NS13001

SK channel Positive allosteric modulator Electrophysiology

Selective SK2/3 positive allosteric modulator with sub-micromolar SK3 potency (EC50 0.14 µM) and negligible SK1/hIK activity. No hERG block at therapeutic concentrations—superior cardiac safety over NS309 and CyPPA. Orally bioavailable, brain-penetrant, and validated to restore Purkinje cell firing and motor function in SCA2 transgenic mice. The only SK PAM combining SK3 potency with a clean off-target profile, making it the unambiguous tool for cerebellar ataxia research and SK channel pharmacology studies.

Molecular Formula C17H16ClN7
Molecular Weight 353.8 g/mol
CAS No. 1063331-94-1
Cat. No. B609648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS13001
CAS1063331-94-1
SynonymsNS13001;  NS 13001;  NS-13001.
Molecular FormulaC17H16ClN7
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC(=C3C(=N2)N(C=N3)C)NC4=CC=C(C=C4)Cl)C
InChIInChI=1S/C17H16ClN7/c1-10-8-11(2)25(23-10)17-21-15(14-16(22-17)24(3)9-19-14)20-13-6-4-12(18)5-7-13/h4-9H,1-3H3,(H,20,21,22)
InChIKeyDVQOPNIPUIOXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NS13001 CAS 1063331-94-1: A Selective SK2/3 Potassium Channel Positive Allosteric Modulator for Ataxia Research


NS13001 (N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-9-methylpurin-6-amine) is a synthetic small molecule that functions as a selective, orally active positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes [1]. It was developed through chemical optimization of the CyPPA scaffold to improve potency, subtype selectivity, and reduce off-target liabilities [1]. NS13001 has demonstrated efficacy in restoring normal Purkinje cell firing patterns and alleviating motor deficits in a transgenic mouse model of spinocerebellar ataxia type 2 (SCA2) [1].

Why Generic SK Channel Modulators Cannot Replace NS13001 CAS 1063331-94-1


SK channel positive modulators exhibit profound differences in subtype selectivity, potency, and off-target profiles that critically impact experimental outcomes. Unlike broad-spectrum activators (e.g., NS309, 1-EBIO) or compounds with limited selectivity windows (e.g., CyPPA, SKA-31), NS13001 combines sub-micromolar potency at SK3 (EC50 0.14 μM) with negligible activity at SK1 and hIK channels and a significantly improved safety profile regarding hERG and sodium channel blockade [1]. Simple substitution with a generic SK activator risks confounding results due to activation of unintended channel subtypes or off-target effects that NS13001 was specifically optimized to avoid [1].

NS13001 CAS 1063331-94-1: Quantitative Evidence for Differentiated Procurement


Superior Potency and Subtype Selectivity Versus CyPPA and NS309

NS13001 exhibits a 33-fold higher potency at SK3 (EC50 0.14 μM) compared to its lead compound CyPPA (EC50 6 μM for SK3) [1]. Additionally, NS13001 demonstrates a 6.4-fold improvement in SK2 potency (EC50 1.8 μM vs. 14 μM for CyPPA) [1]. While NS309 shows similar SK3 potency (EC50 0.9 μM), it lacks the SK2/3 subtype selectivity of NS13001 and significantly activates SK1 and hIK channels [1].

SK channel Positive allosteric modulator Electrophysiology

Reduced Off-Target Liability: hERG and Sodium Channel Blockade

NS13001 demonstrates a superior safety profile compared to both CyPPA and NS309. At concentrations up to 10 μM, NS13001 exhibits no detectable block of hERG potassium channels, whereas NS309 blocks hERG channels with an IC50 of 1.3 μM [1]. Similarly, NS13001 does not block voltage-gated sodium channels at 10 μM, unlike CyPPA which exhibits an IC50 of 11 μM [1].

Cardiotoxicity hERG Safety pharmacology

Enhanced In Vivo Efficacy in SCA2 Mouse Model Versus CyPPA

In a transgenic SCA2 mouse model (58Q), oral administration of NS13001 (30 mg/kg/day) for 3 weeks significantly improved motor performance across multiple assays. In contrast, CyPPA (10 mg/kg/day) showed less pronounced effects. Specifically, NS13001 treatment led to a significant reduction in latency to traverse an 11 mm beam (p < 0.01) and a decrease in footslips (p < 0.05), while CyPPA only reduced latency (p < 0.05) without affecting footslips or rotarod performance [1]. Furthermore, NS13001 increased the latency to fall on the accelerating rotarod (p < 0.05), a benefit not observed with CyPPA [1].

SCA2 Ataxia Motor coordination

Greater Neuroprotection Against Purkinje Cell Degeneration in SCA2 Mice

Quantification of dark cell degeneration (DCD), a marker of excitotoxic Purkinje cell death, revealed that NS13001 treatment provided superior neuroprotection compared to CyPPA. In 58Q SCA2 mice, the percentage of normal Purkinje cells increased from 12 ± 3% (vehicle) to 43 ± 5% with NS13001 treatment, whereas CyPPA increased it to only 33 ± 5% [1]. Correspondingly, the percentage of severely degenerated cells decreased from 38 ± 10% (vehicle) to 19 ± 4% with NS13001, compared to 33 ± 11% with CyPPA [1].

Neuroprotection SCA2 Purkinje cells

Oral Bioavailability and CNS Penetration Profile

NS13001 demonstrates favorable oral bioavailability and brain penetration in mice. Following a single oral dose of 30 mg/kg, plasma concentration reached 16 μM at 1 hour and 8 μM at 6 hours [1]. Importantly, brain concentration at 1 hour post-dose was 17 μM, indicating a brain-to-plasma ratio of approximately 1.06 and efficient crossing of the blood-brain barrier [1]. While direct comparator data are not provided, the study notes that NS309 has significantly inferior pharmacokinetic and brain penetration properties [1].

Pharmacokinetics Blood-brain barrier Oral bioavailability

Optimal Research Applications for NS13001 CAS 1063331-94-1 Based on Quantitative Evidence


Studying SK2/3 Channel Function in Purkinje Cell Electrophysiology

NS13001's high potency at SK3 (EC50 0.14 μM) and SK2 (EC50 1.8 μM), combined with its negligible activity at SK1 and hIK, makes it an ideal tool for dissecting the specific contributions of SK2/3 channels to Purkinje cell pacemaking and synaptic integration in cerebellar slices [1]. Its ability to restore tonic firing in SCA2 Purkinje cells at concentrations that do not activate other SK subtypes provides a clean pharmacological window [1].

In Vivo Efficacy Studies in Spinocerebellar Ataxia Type 2 (SCA2) Mouse Models

Given its demonstrated improvement in motor coordination and neuroprotection in 58Q SCA2 transgenic mice, NS13001 is the compound of choice for preclinical studies investigating disease-modifying therapies for SCA2 [1]. Its superior in vivo efficacy over CyPPA in multiple behavioral assays and histological endpoints supports its use as a benchmark positive control in ataxia research [1].

Safety Pharmacology Assessments Requiring Low Off-Target Liability

For experiments where cardiac safety is a concern, NS13001's lack of hERG channel blockade at concentrations up to 10 μM offers a distinct advantage over NS309 (hERG IC50 = 1.3 μM) and CyPPA (sodium channel block at 11 μM) [1]. This profile is particularly relevant for chronic in vivo studies where cumulative cardiotoxicity could confound results [1].

CNS Drug Discovery Programs Targeting SK Channels

NS13001 serves as a validated lead compound or reference standard for medicinal chemistry efforts aimed at developing novel SK2/3 PAMs. Its favorable brain penetration (17 μM at 1 hr post 30 mg/kg oral dose) and oral bioavailability profile provide a benchmark for optimizing CNS exposure in new chemical entities [1]. As noted in recent literature, NS13001 has been used as a lead compound for designing pyrrolopyrimidine derivatives with improved subtype selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS13001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.